5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032228
InChI: InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H
SMILES:
Molecular Formula: C4H3Br2F3N2
Molecular Weight: 295.88 g/mol

5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide

CAS No.:

Cat. No.: VC18032228

Molecular Formula: C4H3Br2F3N2

Molecular Weight: 295.88 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide -

Specification

Molecular Formula C4H3Br2F3N2
Molecular Weight 295.88 g/mol
IUPAC Name 4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide
Standard InChI InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H
Standard InChI Key PZFNGUOQNRPRHN-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(N1)C(F)(F)F)Br.Br

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The compound features a planar five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Key structural attributes include:

  • Bromine at position 5: Enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic chemistry .

  • Trifluoromethyl (-CF₃) at position 4: Introduces steric bulk and electron-withdrawing effects, improving metabolic stability in bioactive molecules .

  • Hydrobromide salt: Improves solubility in polar solvents compared to the free base, as evidenced by its predicted collision cross-section (CCS) values in adducts like [M+H]⁺ (148.9 Ų) .

Table 1: Predicted Collision Cross-Section (CCS) Data

Adductm/zCCS (Ų)
[M+H]⁺214.94263148.9
[M+Na]⁺236.92457149.0
[M-H]⁻212.92807143.4

Source: PubChem CID 165999891

Spectroscopic and Computational Data

  • SMILES: C1=NC(=C(N1)C(F)(F)F)Br.Br

  • InChIKey: PZFNGUOQNRPRHN-UHFFFAOYSA-N

  • Tautomerism: The imidazole ring exists in two tautomeric forms due to proton migration between N1 and N3, though the 1H configuration dominates in solid-state structures .

Synthetic Methodologies

Direct Halogenation Strategies

A patent by VulcanChem (2024) outlines a two-step synthesis:

  • Bromination: Reaction of 4-(trifluoromethyl)-1H-imidazole with bromine in acetic acid at 60°C yields the monobrominated intermediate.

  • Salt Formation: Treatment with hydrobromic acid (48% w/w) in ethanol precipitates the hydrobromide salt with 81% purity after recrystallization.

Palladium-Catalyzed Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura reactions, as demonstrated in CA2833394C (2025):

  • Coupling with arylboronic acids using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 100°C produces biaryl imidazoles, key intermediates in kinase inhibitor development .

Table 2: Representative Coupling Reactions

Boronic AcidProduct Yield (%)Application
4-Methoxyphenyl73Anticancer agents
3,5-Bis(CF₃)phenyl68Antifungal compounds

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.7 mg/mL (predicted via LogP = 0.54) .

  • Thermal stability: Decomposes at 237°C (DSC), with no observed melting point due to salt dissociation.

  • Hygroscopicity: Moderate (0.8% weight gain at 75% RH), requiring anhydrous storage.

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H2), 7.89 (s, 1H, H5) .

  • ¹⁹F NMR: δ -63.5 ppm (CF₃), consistent with trifluoromethylimidazoles .

CompoundActivity (IC₅₀/EC₅₀)Target
67d (CF₃, NO₂)3.18 μMVasorelaxation
28k (Br, CF₃)1.5 μMTubulin inhibition

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